![molecular formula C14H10FNO2 B1391203 2-(4-Fluorobenzoyl)benzamide CAS No. 1548-28-3](/img/structure/B1391203.png)
2-(4-Fluorobenzoyl)benzamide
Overview
Description
2-(4-Fluorobenzoyl)benzamide is a chemical compound with the molecular formula C14H10FNO2 . It is used for research purposes.
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of 2-(4-Fluorobenzoyl)benzamide consists of 14 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
Benzamides can undergo various chemical reactions. For instance, 2-(4-Fluorobenzoyl)benzoic acid on nitration with fuming HNO3 yields 2-(4-fluoro-3-nitrobenzoyl)benzoic acid .Scientific Research Applications
Photocatalytic Activity
Research by Bessekhouad et al. (2005) explored the photocatalytic activity of various heterojunctions, including benzamide, for potential applications in water decontamination technology. Their study demonstrated the ability of these junctions to absorb a significant part of visible light and induce oxidation processes under VIS light, indicating potential for environmental remediation applications (Bessekhouad, Robert, & Weber, 2005).
Structural and Vibrational Properties
Saeed et al. (2010) focused on the synthesis and characterization of a compound containing a benzamide moiety. The study involved X-ray diffraction to understand the crystal structure, and quantum chemical calculations to explore the vibrational properties of the compound. This kind of research is vital in developing materials with specific structural and chemical characteristics for various scientific applications (Saeed, Erben, Abbas, & Flörke, 2010).
Novel Synthesis Approaches
The work by Moreno-Fuquen et al. (2019) presented a novel approach for the synthesis of a benzamide compound through a microwave-assisted Fries rearrangement. Such studies contribute to the advancement of chemical synthesis methods, providing more efficient and potentially environmentally friendly ways to produce complex molecules (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).
Fluorescent Sensors
Research by Suman et al. (2019) developed benzamide-based fluorescent sensors for detecting metal ions like Al3+ and Zn2+. Such sensors have significant implications in environmental monitoring and biomedical applications, where the detection of specific ions is crucial (Suman, Bubbly, Gudennavar, & Gayathri, 2019).
Polymer Synthesis
Ohshimizu, Shibasaki, and Ueda (2007) investigated the synthesis of Poly(N-fluoroalkyl benzamide) with controlled molecular weight and polydispersity. Their research contributes to the field of polymer science, offering insights into the production of novel materials with specific properties for industrial and scientific applications (Ohshimizu, Shibasaki, & Ueda, 2007).
Crystal Structure Analysis
The study by Dey et al. (2021) involved the crystal structure analysis of benzamide compounds, emphasizing the role of hydrogen bonds in their stability. Such structural investigations are fundamental in understanding the properties of materials and their potential applications in various scientific fields (Dey, Shruti, Chopra, & Mohan, 2021).
Safety And Hazards
properties
IUPAC Name |
2-(4-fluorobenzoyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2/c15-10-7-5-9(6-8-10)13(17)11-3-1-2-4-12(11)14(16)18/h1-8H,(H2,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADNMTZPLBXRAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorobenzoyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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